1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one
Description
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a prop-1-enyl group
Properties
IUPAC Name |
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-3-5-12-14(19)16(21)18(17(22)15(12)20)24-11-8-6-10(7-9-11)13(23)4-2/h3,5-9H,4H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVMLNDKJNYIBG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one typically involves multiple steps, including the use of fluorinated intermediates and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or other substitution reactions can be performed using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical stability and reactivity make it useful in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and the environment in which it is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one stands out due to its multiple fluorine atoms and the presence of a prop-1-enyl group. Similar compounds include:
- 2,3,5,6-Tetrafluoroterephthalyl alcohol
- 2,3,5,6-Tetrafluoro-1,4-benzenediol
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the unique properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
